![molecular formula C14H18N2O2S2 B11611167 2-Methylpropyl [(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetate](/img/structure/B11611167.png)
2-Methylpropyl [(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetate
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Overview
Description
2-Methylpropyl 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetate is a chemical compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thienopyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetate typically involves the following steps:
Formation of the Thienopyrimidine Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminothiophenol and a suitable aldehyde or ketone.
Introduction of the Sulfanyl Group: The thienopyrimidine core is then reacted with a thiol reagent to introduce the sulfanyl group at the desired position.
Esterification: The final step involves the esterification of the carboxylic acid derivative with 2-methylpropanol to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The thienopyrimidine core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thienopyrimidine derivatives.
Scientific Research Applications
2-Methylpropyl 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer, antimicrobial, and antiviral activities.
Biological Studies: The compound is used in studies related to cell proliferation, apoptosis, and enzyme inhibition.
Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 2-Methylpropyl 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-(Benzylamino)-5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one: Known for its cytotoxic activity against cancer cell lines.
2-(Phenylethylamino)-5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one: Exhibits antimicrobial properties.
Uniqueness
2-Methylpropyl 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetate is unique due to its specific ester functional group, which may confer distinct biological activities and pharmacokinetic properties compared to other thienopyrimidine derivatives.
Properties
Molecular Formula |
C14H18N2O2S2 |
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Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-methylpropyl 2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetate |
InChI |
InChI=1S/C14H18N2O2S2/c1-8(2)5-18-11(17)6-19-13-12-9(3)10(4)20-14(12)16-7-15-13/h7-8H,5-6H2,1-4H3 |
InChI Key |
JQFSXTZPGZDRKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC(=O)OCC(C)C)C |
Origin of Product |
United States |
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